molecular formula C13H16N4O2 B6646495 N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide

N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide

Numéro de catalogue B6646495
Poids moléculaire: 260.29 g/mol
Clé InChI: PCZLJGHHPPCFMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 paracaspase. MALT1 is a protein that plays a crucial role in the activation of immune cells, and its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders. MI-2 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mécanisme D'action

N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide inhibits the proteolytic activity of MALT1 by binding to its active site. MALT1 is a protease that cleaves various substrates involved in immune cell activation, including NF-κB signaling proteins. By inhibiting MALT1, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide blocks the activation of immune cells and the downstream signaling pathways that promote cell proliferation and survival.
Biochemical and physiological effects:
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. In addition, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide suppresses the production of pro-inflammatory cytokines and chemokines by immune cells, which are involved in the pathogenesis of autoimmune disorders. N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has also been shown to promote the differentiation of regulatory T cells, which play a crucial role in maintaining immune homeostasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide is its specificity for MALT1, which reduces off-target effects compared to other inhibitors that target multiple proteases. N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has limited solubility in aqueous solutions, which can affect its efficacy in some experimental settings. In addition, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

Orientations Futures

There are several potential future directions for the development of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to explore the use of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. In addition, further studies are needed to determine the safety and efficacy of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide in human clinical trials. Finally, the development of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide analogs with improved solubility and pharmacokinetic properties could expand its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 1H-indazole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and triethylamine to yield N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has been extensively studied in preclinical models of cancer and autoimmune disorders. In vitro studies have shown that N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide inhibits the proteolytic activity of MALT1 and blocks the activation of immune cells, including T cells and B cells. In vivo studies have demonstrated that N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide suppresses the growth of lymphoma and leukemia cells in mouse models. N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has also shown efficacy in mouse models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.

Propriétés

IUPAC Name

N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-13(15-8-9-7-14-5-6-19-9)12-10-3-1-2-4-11(10)16-17-12/h1-4,9,14H,5-8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZLJGHHPPCFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.